Methyl 1,2-dithiolane-4-carboxylate
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Overview
Description
Methyl 1,2-dithiolane-4-carboxylate is an organic compound belonging to the class of dithiolanes Dithiolanes are five-membered rings containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2-dithiolane-4-carboxylate typically involves the reaction of 1,2-dithiolane-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening methods can help identify the best catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 1,2-dithiolane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol form.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
Methyl 1,2-dithiolane-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 1,2-dithiolane-4-carboxylate exerts its effects involves the inhibition of thioredoxin reductase. This enzyme plays a crucial role in maintaining cellular redox balance by catalyzing the reduction of thioredoxin. Inhibition of thioredoxin reductase disrupts this balance, leading to increased oxidative stress and potential cell death, particularly in cancer cells .
Comparison with Similar Compounds
1,2-Dithiolane-4-carboxylic acid: The parent compound from which Methyl 1,2-dithiolane-4-carboxylate is derived.
Asparagusic acid: Another dithiolane derivative with similar chemical properties.
Properties
IUPAC Name |
methyl dithiolane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S2/c1-7-5(6)4-2-8-9-3-4/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNNEPAWKCHZHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSSC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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